3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride
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Overview
Description
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where arylhydrazones are cyclized to form the indole ring system. The reaction conditions often include acidic catalysts such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce halogens or other functional groups .
Scientific Research Applications
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nicotinic acetylcholine receptors through allosteric mechanisms. This inhibition affects the signaling pathways associated with these receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Tabernanthalog fumarate: A similar compound with a methoxy group at the 8-position.
Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate: Another derivative with a carboxylate group at the 5-position
Uniqueness
3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinic acetylcholine receptors through novel allosteric mechanisms sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H17ClN2 |
---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-8-6-11-10-4-2-3-5-12(10)14-13(11)7-9-15;/h2-5,14H,6-9H2,1H3;1H |
InChI Key |
IMSTUTANZYAQSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(CC1)NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
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